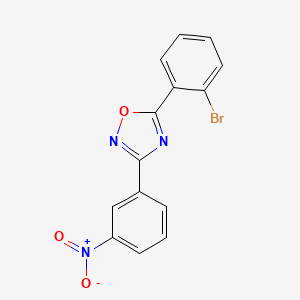
2-naphthyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthyl 4-bromobenzoate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used in the synthesis of organic compounds. The purpose of
Mechanism of Action
The mechanism of action of 2-naphthyl 4-bromobenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the bromine atom. The bromine atom is electron-withdrawing and can enhance the reactivity of the compound towards electrophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antimicrobial activity against certain bacterial strains. It has also been shown to have anti-inflammatory properties in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-naphthyl 4-bromobenzoate is its ease of synthesis and availability. It is also stable under normal laboratory conditions and can be stored for prolonged periods without degradation. However, its low solubility in water can limit its use in certain applications.
Future Directions
There are several future directions for the research on 2-naphthyl 4-bromobenzoate. One area of interest is the development of new synthetic routes for the compound to improve its yield and purity. Another area of interest is the exploration of its potential applications in the field of medicine, particularly in the development of new drugs. Additionally, the use of this compound as a fluorescent probe for the detection of other analytes such as biomolecules and pollutants is an area of active research. Finally, the use of this compound as a ligand in the synthesis of new MOFs with improved gas storage and separation properties is also an area of interest.
Synthesis Methods
The synthesis of 2-naphthyl 4-bromobenzoate involves the reaction of 2-naphthol and 4-bromobenzoic acid in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The yield of the reaction can be improved by optimizing the reaction conditions such as the temperature, concentration, and reaction time.
Scientific Research Applications
2-naphthyl 4-bromobenzoate has been extensively studied for its potential applications in various fields of science. It has been used as a starting material in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a fluorescent probe for the detection of metal ions in environmental samples. In addition, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
properties
IUPAC Name |
naphthalen-2-yl 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2/c18-15-8-5-13(6-9-15)17(19)20-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRHKKCIHGTSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)


![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)




![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)
